Cas no 483-19-2 (2H-Benzo[a]quinolizine,2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)-)

2H-Benzo[a]quinolizine,2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)- structure
483-19-2 structure
Nome del prodotto:2H-Benzo[a]quinolizine,2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)-
Numero CAS:483-19-2
MF:C29H36N2O4
MW:476.607148170471
CID:331799
PubChem ID:442217

2H-Benzo[a]quinolizine,2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H-Benzo[a]quinolizine,2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)-
    • (2R,3R,11bS)-2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine
    • 2H-Benzo[a]quinolizine,2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)
    • emetamine
    • 6',7',10,11-tetramethoxy-1',2',3',4'-tetradehydroemetan
    • 483-19-2
    • CWM13I408S
    • 2H-BENZO(A)QUINOLIZINE, 2-((6,7-DIMETHOXY-1-ISOQUINOLINYL)METHYL)-3-ETHYL-1,3,4,6,7,11B-HEXAHYDRO-9,10-DIMETHOXY-, (2R,3R,11BS)-
    • C09420
    • TETRADEHYDROEMETINE
    • SCHEMBL3219787
    • 1',2',3',4'-TETRADEHYDRO-6',7',10,11-TETRAMETHOXYEMETAN
    • EMETAN, 1',2',3',4'-TETRADEHYDRO-6',7',10,11-TETRAMETHOXY-
    • CHEBI:4780
    • DTXSID30197477
    • UNII-CWM13I408S
    • Q27106477
    • EMETAMINE [MI]
    • Inchi: InChI=1S/C29H36N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h7,9,13-16,18,21,25H,6,8,10-12,17H2,1-5H3/t18-,21-,25-/m0/s1
    • Chiave InChI: MBYXEBXZARTUSS-HMHJJOSWSA-N
    • Sorrisi: COC1C=C2C(C(C[C@@H]3[C@@H](CC)CN4[C@H](C5=CC(OC)=C(OC)C=C5CC4)C3)=NC=C2)=CC=1OC

Proprietà calcolate

  • Massa esatta: 476.268
  • Massa monoisotopica: 476.268
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 7
  • Complessità: 679
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 5.4
  • Superficie polare topologica: 53A^2
  • Conta Tautomer: 2

Proprietà sperimentali

  • Densità: 1.2
  • Punto di fusione: 142-143°
  • Punto di ebollizione: 606°Cat760mmHg
  • Punto di infiammabilità: 320.3°C
  • Indice di rifrazione: 1.614

2H-Benzo[a]quinolizine,2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)- Informazioni sulla sicurezza

  • Numero di trasporto dei materiali pericolosi:1544
  • PackingGroup:III
  • Classe di pericolo:6.1(b)

2H-Benzo[a]quinolizine,2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-,(2R,3R,11bS)- Letteratura correlata

Fornitori consigliati
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd